Hydroxypepstatin
Description
Structure
2D Structure
Properties
CAS No. |
52329-53-0 |
|---|---|
Molecular Formula |
C34H63N5O10 |
Molecular Weight |
701.9 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S,6S)-1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C34H63N5O10/c1-17(2)10-22(37-32(33(35)48)21(9)13-27(43)31(20(7)8)39-28(44)12-19(5)6)25(41)14-29(45)36-24(16-40)34(49)38-23(11-18(3)4)26(42)15-30(46)47/h17-26,31-32,37,40-42H,10-16H2,1-9H3,(H2,35,48)(H,36,45)(H,38,49)(H,39,44)(H,46,47)/t21?,22-,23?,24-,25-,26-,31-,32-/m0/s1 |
InChI Key |
RDGABBULIYLDER-ZQMVQTBCSA-N |
SMILES |
CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CO)C(=O)NC(CC(C)C)[C@H](CC(=O)O)O)O)N[C@@H](C(C)CC(=O)[C@H](C(C)C)NC(=O)CC(C)C)C(=O)N |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydroxypepstatin; |
Origin of Product |
United States |
Isolation and Biosynthetic Origins of Hydroxypepstatin
Discovery and Initial Characterization from Streptomyces Species
Hydroxypepstatin was identified as a new pepstatin produced by Streptomyces. jst.go.jpjst.go.jpjst.go.jpresearchgate.net The discovery and initial characterization of this compound from Streptomyces species were significant steps in understanding the diversity of protease inhibitors produced by these prolific microorganisms. Streptomyces are well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities, including antibiotics and enzyme inhibitors. thescipub.comnih.govunirioja.esnih.govbjid.org.br The isolation of this compound involved culturing specific Streptomyces strains and then employing various biochemical techniques to isolate and purify the compound from the fermentation broth. Characterization involved determining its chemical structure and biological activity, particularly its ability to inhibit aspartic proteases like pepsin and cathepsin D. viamedica.pl
Comparative Analysis of this compound Production Strains
Different strains of Streptomyces can exhibit variations in their ability to produce this compound, as well as other related pepstatins. Comparative analysis of these production strains can reveal insights into the genetic and environmental factors that influence the biosynthesis of these compounds. Studies have shown that the structure of the acyl residue in pepstatins can depend on the culture conditions, suggesting that nutrient availability influences the specific analogs produced by a strain. viamedica.pl For instance, Streptomyces testaceus grown in a medium containing meat extract produces isovaleryl pepstatin, while the same strain cultured with casein produces hexanol-pepstatin. viamedica.pl This highlights the potential for optimizing fermentation conditions to favor this compound production in specific strains.
Genetic and Enzymatic Studies of this compound Biosynthesis Pathways
The biosynthesis of complex natural products like this compound in Streptomyces is a result of intricate genetic and enzymatic machinery. Genetic and enzymatic studies aim to identify the genes encoding the biosynthetic enzymes and to understand the step-by-step reactions involved in the formation of the molecule. Streptomyces genomes are known to contain numerous biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites. nih.govunirioja.esnih.gov
Precursor incorporation studies have been crucial in deciphering the building blocks used by Streptomyces for this compound biosynthesis. Studies on pepstatin biosynthesis, which shares common precursors with this compound, have shown that L-leucine, malonate, and acetate (B1210297) are incorporated into the molecule. jst.go.jp Specifically, U-14C-L-leucine, U-14C-malonate, and U-14C-acetate were incorporated into the (3S, 4S)-4-amino-3-hydroxy-6-methylheptanoic acid (AHMHA) moiety of pepstatin. jst.go.jp Radioactivity from L-leucine was found in carbons 3-8 of AHMHA, while radioactivity from malonate was located in carbons 1 and 2. jst.go.jp These findings indicate that AHMHA, a key component of this compound, is biosynthesized from L-leucine and malonic acid. jst.go.jp
Precursor Incorporation into AHMHA
| Precursor | Incorporation Site in AHMHA |
|---|---|
| L-Leucine | C3-C8 |
| Malonate | C1-C2 |
Identifying the intermediate compounds formed during the biosynthesis pathway helps to map out the sequence of enzymatic reactions. While specific intermediates for this compound are often studied in the context of pepstatin biosynthesis due to their structural similarities, the incorporation studies mentioned above point to AHMHA as a crucial intermediate. jst.go.jp Further research would involve isolating and characterizing other compounds that are transiently formed between the primary metabolic precursors and the final this compound molecule.
The biosynthesis of complex natural products in microorganisms frequently involves multienzyme systems or complexes, where several enzymes work together in a coordinated manner. researchgate.netnih.govust.hk The biosynthesis of pepstatin, and by extension this compound, is suggested to proceed on a multienzyme system, similar to fatty acid synthesis. jst.go.jp These multienzyme systems can enhance the efficiency of the biosynthetic pathway by channeling intermediates between active sites and preventing their diffusion. researchgate.net Genetic studies often reveal that the genes encoding the enzymes involved in a specific biosynthetic pathway are clustered together in the genome, forming a biosynthetic gene cluster. nih.govunirioja.esnih.gov The enzymes within these clusters likely interact to form the multienzyme complexes responsible for the assembly of this compound from its precursors.
Key Aspects of Proposed Multienzyme Systems
| Feature | Description |
|---|---|
| Coordination | Enzymes work together sequentially. |
| Efficiency | Channeling of intermediates reduces diffusion. |
| Genetic Basis | Genes often clustered in biosynthetic gene clusters (BGCs). |
Compound Names and PubChem CIDs
Molecular Structure and Analog Development of Hydroxypepstatin
Structural Distinctions within the Pepstatin Congener Family (e.g., Serine vs. Alanine)
Pepstatins are generally characterized by their N-acyl-pentapeptide structure, which typically includes two residues of the unusual amino acid statine (B554654) (AHMHA) and an isovaleric acid residue at the N-terminus. agscientific.com Hydroxypepstatin is distinguished from other pepstatins by a specific amino acid substitution: it contains a serine residue in a position where other pepstatins, such as Pepstatin A, have an alanine (B10760859) residue. researchgate.netresearchgate.net This seemingly minor structural difference contributes to the diversity within the pepstatin family and can influence their interactions with target enzymes.
Elucidation of the Unique Amino Acid Moiety: (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic Acid (AHMHA or Statine) and its Variants
A key structural feature of this compound, and the pepstatin family in general, is the presence of the non-proteinogenic amino acid (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, commonly known as statine (AHMHA). researchgate.netresearchgate.netdrugfuture.comwikipedia.org Statine is considered crucial for the inhibitory activity of pepstatins because it is thought to mimic the tetrahedral transition state of peptide hydrolysis catalyzed by aspartic proteases. agscientific.comresearchgate.netwikipedia.org
Statine has a unique γ-amino-β-hydroxy acid structure with two chiral centers at the C-3 and C-4 positions. The naturally occurring form found in pepstatins has the (3S,4S) configuration. drugfuture.comwikipedia.org Variants of statine with different stereochemistries or structural modifications have been synthesized to explore their effects on protease inhibition and to develop new peptidomimetic inhibitors. researchgate.netoup.comnih.govnih.gov
| Compound Name | Abbreviation | Structure Type | Key Stereochemistry |
| (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid | Statine, AHMHA | Non-proteinogenic Amino Acid | (3S,4S) |
| (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid | AHPPA | Statine-like Amino Acid | (3S,4S) |
| 3S-3-amino-5-methylhexanone-2 | AMHN | Ketone (Pepstanone Moiety) | (3S) |
Chemical Synthesis Strategies for this compound and its Analogues
The complex structure of this compound and the need for specific stereoisomers of statine and its analogues have driven the development of various chemical synthesis strategies. nih.govtandfonline.comnih.govnih.gov These strategies aim to access the core peptide scaffold and incorporate the necessary modified amino acids with high efficiency and stereocontrol.
Stereoselective and Asymmetric Synthesis of Statine and Related Hydroxy-Amino Acids
The stereoselective and asymmetric synthesis of statine and its related hydroxy-amino acids is a critical aspect of developing this compound analogues. Numerous approaches have been reported to control the stereochemistry at the C-3 and C-4 positions of the statine moiety. researchgate.netnih.govtandfonline.comnih.govacs.orgacs.org
Methods include:
Stereoselective reduction of β-keto esters. researchgate.net
Aldol condensation reactions utilizing chiral auxiliaries. tandfonline.comacs.org
Enzymatic strategies for asymmetric synthesis, such as alcohol dehydrogenase (ADH)-catalyzed reductions. nih.govwikipedia.org
Stereoselective intramolecular conjugate addition reactions. researchgate.netacs.org
Approaches starting from chiral pool materials like D-glucosamine or L-leucine. researchgate.netjst.go.jp
These synthetic efforts aim to produce enantiomerically pure statine and its analogues, which is essential for studying their biological activity and incorporating them into peptidomimetic structures. researchgate.netoup.comnih.govacs.org
Total Synthesis Approaches for this compound Core Scaffolds
Total synthesis of complex peptides like this compound involves assembling the entire molecular structure from simpler precursors. While specific details on the total synthesis of this compound itself are less widely documented compared to Pepstatin A, the strategies employed for related pepstatins and complex peptides are relevant. nih.gov These can involve:
Solid-phase peptide synthesis (SPPS), although challenges exist for hydrophobic or "difficult sequences". nih.gov
Liquid-phase peptide synthesis (LPPS). bachem.com
Chemo-enzymatic peptide synthesis (CEPS), which can offer regio- and stereoselectivity. bachem.com
Fragment condensation approaches, such as Native Chemical Ligation (NCL), for assembling larger peptide chains. bachem.com
Synthesizing the core scaffold requires the efficient coupling of amino acids, including the challenging incorporation of the modified statine residue, while controlling peptide bond formation and protecting group strategies.
Synthesis of Peptidomimetic Analogues Based on this compound
Peptidomimetic analogues of this compound are designed to retain or enhance the biological activity of the parent compound while potentially improving properties such as stability, bioavailability, and specificity. researchgate.netnih.govtandfonline.comnih.govmdpi.comnih.govmdpi.comrsc.org These analogues often involve modifications to the peptide backbone, incorporation of non-natural amino acids (including statine variants), or cyclization to constrain conformation. researchgate.netnih.govtandfonline.comnih.govmdpi.comnih.govmdpi.comrsc.org
Synthesis strategies for peptidomimetic analogues based on this compound and statine include:
Incorporation of statine or statine-like moieties as transition state mimetics. researchgate.netnih.gov
Synthesis of phosphinic dipeptide analogues that mimic the transition state. mdpi.com
Design and synthesis of compounds where peptide bonds are replaced with non-hydrolyzable linkers. mdpi.com
Utilization of stereoselective methods to introduce chirality in the peptidomimetic scaffold. researchgate.netnih.govtandfonline.comnih.gov
These synthetic efforts are crucial for exploring the structure-activity relationships of this compound and developing new molecules with tailored properties for various applications, such as protease inhibition. researchgate.netnih.gov
Mechanistic Elucidation of Hydroxypepstatin Mediated Enzyme Inhibition
Detailed Kinetic Analysis of Aspartic Protease Inhibition by Hydroxypepstatin
Kinetic studies are crucial for understanding the nature and potency of enzyme inhibition. While specific detailed kinetic data for this compound itself is less extensively documented compared to pepstatin A, studies on pepstatin A provide a strong basis for understanding the likely kinetic behavior of this compound. Pepstatin A is known to be a tight-binding, reversible inhibitor of aspartic proteases. ebi.ac.uk Kinetic analyses, such as those using Lineweaver-Burk plots, have demonstrated that pepstatin A exhibits competitive inhibition with respect to the substrate. nih.gov This indicates that pepstatin A binds to the free enzyme at the same active site as the substrate, preventing the substrate from binding. patsnap.com
Molecular Interactions at the Enzyme Active Site
The potent inhibition by this compound arises from specific molecular interactions within the active site cleft of aspartic proteases. This cleft typically accommodates the substrate and contains the two highly conserved aspartic acid residues essential for catalysis. creative-diagnostics.comwikipedia.org
Role of the Hydroxyl Group in Transition State Mimicry
A key feature of this compound, inherited from the statine (B554654) residue present in pepstatin, is the hydroxyl group. viamedica.plcambridgemedchemconsulting.com This hydroxyl group plays a critical role in mimicking the tetrahedral oxyanion intermediate that is formed transiently during the hydrolysis of a peptide bond by aspartic proteases. cambridgemedchemconsulting.comnih.gov In the enzyme's catalytic mechanism, a water molecule, activated by one of the aspartate residues, attacks the carbonyl carbon of the scissile peptide bond, leading to the formation of this tetrahedral intermediate. sinobiological.comwikipedia.org The hydroxyl group of this compound occupies a position analogous to one of the hydroxyl groups in this tetrahedral intermediate and forms hydrogen bonds with the catalytic aspartate residues. cambridgemedchemconsulting.comnih.gov This interaction stabilizes the binding of the inhibitor, effectively "freezing" the enzyme in a transition state-like conformation and preventing it from processing its natural substrate. cambridgemedchemconsulting.comebi.ac.uk
Hydrogen Bonding Network and Key Catalytic Residues (e.g., Aspartic Acids)
The active site of aspartic proteases contains a network of hydrogen bonds that are crucial for catalysis and inhibitor binding. The two catalytic aspartic acid residues are central to this network. creative-diagnostics.comcore.ac.uk In the native enzyme, these aspartates typically coordinate a water molecule. nih.gov Upon binding of a substrate or a transition state analog like this compound, this water molecule is displaced or involved in the interaction. nih.gov
This compound forms hydrogen bonds directly with the carboxyl groups of the two catalytic aspartate residues. cambridgemedchemconsulting.comnih.gov These interactions, along with contacts to surrounding amino acid residues in the active site cleft, contribute significantly to the high binding affinity and tight inhibition observed. nih.govcambridgemedchemconsulting.com The precise arrangement of amino acids in the active site creates a specific binding pocket that complements the structure of this compound, ensuring selective binding to aspartic proteases. wikipedia.org
Specificity and Selectivity Profiling Against Various Aspartic Proteases
Inhibition of Pepsin and Related Gastric Aspartic Proteases
Pepsin is a well-known gastric aspartic protease involved in protein digestion in the stomach. creative-diagnostics.com Pepstatin, and by extension this compound, are historically recognized as potent inhibitors of pepsin. jst.go.jpebi.ac.uk Early studies on pepstatin focused on its ability to inhibit pepsin activity. ebi.ac.uk The tight binding of pepstatin to pepsin's active site effectively blocks its proteolytic activity in the acidic environment of the stomach. jst.go.jp Given the structural similarities, this compound is expected to exhibit similar potent inhibitory activity against pepsin and other related gastric aspartic proteases like gastricsin and chymosin. creative-diagnostics.com
Inhibition of Lysosomal Cathepsin D and Cathepsin E
Cathepsin D and Cathepsin E are lysosomal aspartic proteases involved in intracellular protein degradation and immune responses. creative-diagnostics.comnews-medical.net Pepstatin A is a widely documented effective inhibitor of both cathepsin D and cathepsin E. fishersci.canews-medical.net Studies have shown that pepstatin and its derivatives, including this compound, can inhibit the activity of these cathepsins. viamedica.pl The inhibition of cathepsin D by pepstatin involves binding to its catalytic site, which consists of two aspartic acid residues, Asp33 and Asp231. viamedica.plviamedica.pl
Research indicates that this compound retains the inhibitory potential of pepstatin against cathepsin D and E. viamedica.pl The binding interactions at the active site of cathepsin D involve hydrogen bonds between the inhibitor and key residues, including the catalytic aspartates. viamedica.pl While cathepsin D and E share similarities, there can be subtle differences in the precise binding modes and affinities for inhibitors like this compound, contributing to varying degrees of inhibition. viamedica.pl
Inhibition of Renin
This compound has been identified as an inhibitor of renin, an aspartic protease that plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure. Pepstatin A, the parent compound of this compound, is known to inhibit renin by forming a 1:1 complex with the enzyme. sigmaaldrich.comusbio.net Studies have shown that this compound inhibits pepsin, gastricsin, cathepsin D, and renin. clockss.orgclockss.org Pepstatins B, C, E, and G have also shown inhibitory activity against renin, some slightly more active than pepstatin A. jst.go.jp The ability of this compound to inhibit renin highlights its potential to interfere with this critical physiological pathway.
Differentiating Pepstatin-Sensitive and Pepstatin-Insensitive Proteases
Aspartic peptidases, formerly known as acid proteinases, are broadly classified into two groups based on their sensitivity to inhibitors like pepstatin: pepstatin-sensitive and pepstatin-insensitive. oup.com Pepstatin-sensitive carboxyl peptidases, exemplified by porcine pepsin, are effectively blocked by inhibitors such as pepstatin. oup.com These enzymes typically contain conserved catalytic aspartic acid residues in a -Asp-Thr-Gly- motif. semanticscholar.org
In contrast, pepstatin-insensitive carboxyl peptidases are not inhibited by pepstatin. oup.comnih.gov These include enzymes like scytalidopepsin A-C from Scytalidium lignicolum, which show unique substrate specificities and amino acid sequences different from aspartic peptidases. oup.com Pepstatin-insensitive carboxyl peptidases have been further classified into serine-carboxyl peptidases and glutamic peptidases, utilizing serine or glutamic acid, respectively, as catalytic residues instead of aspartic acid. oup.complos.org A distinguishing feature of pepstatin-insensitive carboxyl proteinases appears to be the hydrophilic nature of their S2' subsite, in contrast to the hydrophobic S2' subsite of pepstatin-sensitive aspartic proteinases. nih.gov The differential sensitivity to pepstatin and its derivatives like this compound serves as a key characteristic for classifying and differentiating various carboxyl peptidases.
Structural Biology of this compound-Enzyme Complexes
Understanding the structural interactions between this compound and its target enzymes at the molecular level is crucial for elucidating its inhibition mechanism. While direct structural data for this compound complexes may be limited, studies on pepstatin-protease complexes provide valuable insights due to the structural similarity between the two inhibitors.
X-ray Crystallographic Studies of Pepstatin-Protease Interactions (as a model for this compound)
X-ray crystallography has been extensively used to study the complexes of pepstatin with various aspartic proteinases, serving as a model for understanding this compound binding. Structures of complexes with enzymes like Aspergillus oryzae aspartic proteinase, human pepsin, endothiapepsin, and plasmepsin II have been determined at high resolutions. pdbj.orgportlandpress.compdbj.orgebi.ac.ukuniprot.orgnih.govnih.govpdbj.org
These studies reveal that pepstatin binds to the active site cleft of aspartic proteinases, which is typically located between two lobes of the enzyme. pdbj.org Pepstatin adopts an extended conformation within the active site, forming numerous hydrogen bonds and hydrophobic interactions with residues in the binding cleft. pdbj.orgportlandpress.compdbj.orguniprot.orgnih.govnih.govresearchgate.net The statine residue, a key component of pepstatin, plays a crucial role in binding, with its hydroxyl group displacing a solvent molecule that typically hydrogen-bonds with the catalytic aspartate residues in the native enzyme. portlandpress.comnih.govnih.gov The binding sites often form an extended tube-like structure without distinct pockets, although variations in subsite structures among different proteases contribute to inhibitor specificity. pdbj.orguniprot.orgavcr.cz
Conformational Changes in Enzymes Induced by Inhibitor Binding (e.g., Difference NMR Spectroscopy)
Inhibitor binding can induce conformational changes in enzymes, which can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Difference NMR spectroscopy, for instance, can highlight changes in the enzyme's environment upon ligand binding. Studies using NMR have investigated the solution structure of inhibitors like acetyl-pepstatin (B1665427) and their complexes with proteases such as HIV-1 protease. ias.ac.innih.gov
Comparison of the solution structure of acetyl-pepstatin with its crystal structure when bound to HIV-1 protease shows that the conformation is more extended in the complex due to intermolecular interactions. nih.gov NMR studies on HIV-1 protease complexed with pepstatin A have also provided insights into the dynamics and stability of the complex, revealing asymmetry between the enzyme's monomer units and suggesting flexibility in the inhibitor within the active site. ias.ac.in While NMR can reveal conformational transitions and dynamics, correlating these changes directly to the inhibition mechanism requires detailed analysis. nih.govpurdue.eduwhiterose.ac.uk Studies on other enzyme systems using NMR have demonstrated how ligand binding can shift conformational equilibria. nih.gov
Computational Modeling and Docking Studies of Binding Modes
Computational methods, such as molecular modeling and docking studies, are valuable tools for predicting and analyzing the binding modes of inhibitors like this compound to target proteases. These techniques can complement experimental structural data and provide insights into the energetics and key interactions involved in complex formation. avcr.cznih.govexplorationpub.commdpi.com
Molecular docking can predict the preferred orientation and position of an inhibitor within the enzyme's active site based on scoring functions that estimate binding affinity. nih.govexplorationpub.commdpi.com These studies can help identify the residues involved in interactions and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. avcr.czexplorationpub.com For example, computational studies have characterized the binding modes of pepstatin across different aspartic protease families, highlighting both conserved and variable interactions within the binding subsites. avcr.cz Computational modeling can also be used to study the flexibility of both the enzyme and the inhibitor and how this flexibility influences binding. avcr.cznih.gov
Computational approaches, often combined with molecular dynamics simulations, can provide a more dynamic view of the binding process and the stability of the resulting complex. nih.govmdpi.com These studies can help refine predicted binding modes and assess the likelihood of different conformations being adopted upon binding. nih.govmdpi.comnih.gov
Hypotheses on Inhibition Mechanisms (e.g., Collected-Substrate Inhibition)
Pepstatin and, by extension, this compound are believed to inhibit aspartic proteases through a "collected-substrate inhibition" mechanism. sigmaaldrich.comusbio.netzellbio.eunih.gov This hypothesis suggests that the inhibitor binds to the enzyme in a manner that mimics the transition state or an intermediate state of the enzymatic reaction, effectively blocking substrate access to the active site.
The presence of the hydroxyl group on the statine residue in pepstatin (and likely a similar feature or the serine hydroxyl in this compound) is considered crucial for this mechanism. nih.gov This hydroxyl group is thought to interact with the catalytic aspartate residues in a way that resembles the interactions with the water molecule involved in the peptide bond hydrolysis or the hydroxyl group of the tetrahedral intermediate. portlandpress.comnih.govnih.gov
Evidence supporting the collected-substrate inhibition mechanism comes from various studies, including kinetic analyses and structural data. The tight binding of pepstatin to aspartic proteases, often in the nanomolar to picomolar range, is consistent with it mimicking a high-energy transition state. zellbio.eunih.gov Structural studies show the statine hydroxyl group positioned near the catalytic aspartates, supporting its role in interacting with the active site machinery involved in catalysis. portlandpress.comnih.govnih.gov
Furthermore, studies comparing the inhibitory activity of pepstatin analogues with modifications to the statine residue have provided insights into the importance of the hydroxyl group and the stereochemistry at the C-3 position for potent inhibition. nih.gov These findings support the idea that the inhibitor is not simply occupying the active site but is specifically engaging with the catalytic apparatus in a way that suggests transition state mimicry or stabilization of a collected substrate-like state. nih.gov
Research Applications of Hydroxypepstatin As a Biochemical Tool
Utilization in Enzyme Activity Assays and Standardization
Enzyme activity assays are fundamental techniques used to measure the rate at which an enzyme catalyzes a reaction. These assays are critical for determining the amount of active enzyme in a sample and for understanding the factors that influence enzyme activity, such as temperature, pH, and substrate concentration. Standardization of enzyme activity assays is crucial for ensuring reproducibility and comparability of results across different experiments and laboratories.
Hydroxypepstatin, as an aspartic protease inhibitor, can be utilized in enzyme activity assays to specifically probe the contribution of aspartic protease activity within a sample. By including this compound in the assay mixture, the activity of aspartic proteases can be inhibited, allowing researchers to differentiate their activity from that of other protease classes that might be present. This selective inhibition helps in isolating and quantifying the activity attributable solely to aspartic proteases. While the search results primarily mention pepstatin in the context of inhibiting aspartic proteases in assays, this compound, being a derivative with preserved inhibitory potential, would function similarly.
As a Probe for Aspartic Protease Target Identification and Validation
Identifying the specific protein targets of proteases is essential for understanding their biological roles and for developing targeted therapies. This compound, or modified versions derived from its structure, can serve as probes to identify and validate aspartic protease targets. The tight binding of inhibitors like pepstatin to the active site of aspartic proteases forms the basis for such applications.
Photoaffinity Labeling Strategies
Photoaffinity labeling (PAL) is a powerful technique used to identify protein-ligand interactions, including enzyme-inhibitor binding. This method involves using a probe molecule that contains a photoreactive group. Upon irradiation with UV light, the photoreactive group is activated and forms a covalent bond with interacting amino acid residues in close proximity, effectively "labeling" the protein target.
Pepstatin-based probes have been developed for photoaffinity labeling of aspartic proteases. These probes incorporate a photoreactive group, such as a diazirine, into the pepstatin structure. When these probes bind to the active site of an aspartic protease and are exposed to UV light, they covalently link to the enzyme. This covalent modification allows for the subsequent isolation and identification of the labeled protease, even in complex biological mixtures. Given that this compound is a pepstatin derivative with similar inhibitory properties, it is plausible that this compound-based photoaffinity probes could also be designed and used for the specific labeling and identification of aspartic proteases, aiding in target validation studies. Research has shown that the position of the photoreactive group in pepstatin-based probes influences labeling efficiency.
Differentiation of Aspartic Protease Activities in Multi-Enzyme Systems
In biological systems, multiple proteases often act in concert, forming complex multi-enzyme systems. Differentiating the activity of individual protease classes within these systems is crucial for understanding their specific functions and regulatory mechanisms. This compound's selective inhibitory action against aspartic proteases provides a method to distinguish their activities from those of serine, cysteine, and metalloproteases that may be present in the same sample.
By using this compound in combination with inhibitors specific for other protease classes, researchers can systematically dissect the contribution of each class to the total proteolytic activity. This allows for a more precise characterization of the enzymatic landscape in a given biological context and helps in attributing specific proteolytic events to particular protease types.
Role in Studying Protease Function and Regulation in In Vitro Models
In vitro models, such as cell cultures and reconstituted enzyme systems, are widely used to study protease function and regulation under controlled conditions. This compound serves as a valuable tool in these models to investigate the specific roles of aspartic proteases.
Researchers can use this compound to inhibit aspartic protease activity in cell-based assays to study the impact of this inhibition on various cellular processes mediated by these enzymes. For example, if an aspartic protease is hypothesized to be involved in a specific signaling pathway or cellular event, treating cells with this compound can help confirm this role by observing the resulting phenotypic changes. Similarly, in reconstituted in vitro systems containing purified aspartic proteases and their substrates, this compound can be used to demonstrate the direct involvement of the protease in substrate cleavage and to study the kinetics of inhibition. This allows for a detailed analysis of protease activity, substrate specificity, and the effects of potential regulators in a simplified environment.
Advanced Analytical Methodologies for Hydroxypepstatin Research
Chromatographic Separation and Purification Techniques
Chromatography plays a vital role in separating Hydroxypepstatin from fermentation broths or biological samples and purifying it to a high degree for further analysis and study. Various chromatographic techniques are utilized based on the scale and required purity.
Thin Layer Chromatography (TLC) is a simple yet effective technique used for the qualitative analysis and monitoring of this compound. It allows for rapid assessment of sample purity and comparison with standards. For this compound, silica (B1680970) gel has been reported as a suitable stationary phase. A common solvent system utilized for the separation of this compound is a mixture of chloroform, methanol, and acetic acid in a ratio of 86:12:2. Detection on TLC plates can be achieved using reagents such as the Rydon-Smith reagent. wdh.ac.idepdf.pub
Studies have reported specific Rf values for this compound A and related compounds like Pepstatin A using this method. For instance, on silica gel with the specified solvent system, this compound A exhibited an Rf value of 0.20, while Pepstatin A showed an Rf value of 0.35. wdh.ac.idepdf.pub
Table 1: TLC Parameters and Rf Values for this compound A and Pepstatin A
| Compound | Stationary Phase | Solvent System | Detection Method | Rf Value |
| This compound A | Silica gel | Chloroform-methanol-acetic acid (86:12:2) | Rydon-Smith reagent | 0.20 |
| Pepstatin A | Silica gel | Chloroform-methanol-acetic acid (86:12:2) | Rydon-Smith reagent | 0.35 |
High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the purification and analytical assessment of this compound. HPLC offers higher resolution and sensitivity compared to TLC, making it suitable for obtaining highly pure samples and quantifying the compound in various matrices. While specific details regarding HPLC methods exclusively for this compound are less detailed in the provided snippets, related peptide inhibitors and hydrolysates have been analyzed using HPLC with techniques like reversed-phase separation and gradient elution with acetonitrile (B52724) containing trifluoroacetic acid (TFA). tandfonline.comresearchgate.net Affinity chromatography, sometimes used in conjunction with HPLC, employing ligands such as pepstatin bound to a solid support, is also a powerful method for purifying aspartic proteinases that interact with inhibitors like this compound. researchgate.netviamedica.pl
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a powerful hyphenated technique increasingly applied in the study of microbial metabolites, including compounds like this compound. tandfonline.commountainscholar.orgnih.gov UPLC, with its smaller particle size columns, offers improved chromatographic resolution, speed, and sensitivity compared to conventional HPLC. measurlabs.com Coupling UPLC with tandem mass spectrometry (MS/MS) provides highly specific detection and structural information. mdpi.comchromatographyonline.com
UPLC-MS/MS has been employed in metabolomics studies to profile the chemical space of actinobacteria, which are known producers of pepstatin-like compounds. nih.gov this compound has been identified as a compound in such metabolomic analyses. mountainscholar.org This technique allows for the detection and relative quantification of this compound within complex biological extracts, contributing to understanding its presence and variations in different strains or conditions. The use of UPLC-MS/MS in metabolomics profiling enables a comprehensive understanding of the metabolites produced by organisms that synthesize this compound. nih.gov
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for determining the structure, molecular weight, and other intrinsic properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural elucidation of organic molecules, including peptides like this compound. Both 1H and 13C NMR spectroscopy provide valuable information about the types, numbers, and connectivity of atoms within the molecule. tandfonline.comresearchgate.net Two-dimensional NMR techniques, such as COSY and HETCOR, are particularly useful for assigning signals and establishing correlations between protons and carbons, aiding in the complete assignment of the molecular structure. tandfonline.com
NMR spectroscopy has been used in the structural determination of related pepstatin derivatives and for conformational analysis. tandfonline.comresearchgate.netjst.go.jp While specific detailed NMR data solely for this compound is not extensively provided in the search results, the application of these techniques to similar peptide inhibitors underscores their importance in confirming the structure of this compound and potentially studying its interactions with target enzymes. tandfonline.comjst.go.jp
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which helps in confirming its structure and identifying its constituent amino acids and unusual residues. tandfonline.comresearchgate.netfuture4200.com Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and high-resolution mass spectrometry have been applied to pepstatins and related compounds. tandfonline.comresearchgate.net
MS analysis provides the mass-to-charge ratio (m/z) of the intact molecule (often as a protonated ion, e.g., MH+) and its fragments. This information is critical for confirming the molecular formula and identifying characteristic substructures. tandfonline.comresearchgate.net The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide further structural details by breaking down the molecule into smaller, characteristic ions. mdpi.comchromatographyonline.comsciex.com Mass spectrometry, particularly when coupled with chromatography (LC-MS or UPLC-MS/MS), is indispensable for the identification and analysis of this compound in complex mixtures and for metabolomics studies. mountainscholar.orgnih.govfuture4200.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Binding Studies
Radiochemical Labeling and Binding Assays
Radiochemical labeling involves incorporating a radioactive isotope into a molecule, allowing it to be traced and quantified. This technique is widely used in various biological and chemical studies. revvity.comnih.gov Radioligand binding assays, a key application of radiochemical labeling, are employed to characterize the interaction between compounds (ligands) and their targets, such as receptors or enzymes. revvity.comchelatec.comoncodesign-services.com These assays can determine crucial parameters like binding affinity (expressed as dissociation constant, Kd), receptor density (Bmax), and inhibition constant (Ki) in competitive binding experiments. chelatec.comoncodesign-services.com
The principle involves using a radiolabeled ligand to measure its binding to a target. oncodesign-services.com In a direct binding assay, varying concentrations of the radiolabeled compound are used to determine equilibrium binding and saturation. chelatec.com Competitive binding assays, on the other hand, use a fixed concentration of the radiolabeled ligand and varying concentrations of an unlabeled competitor molecule to assess its ability to displace the radiolabeled ligand. chelatec.comoncodesign-services.com This helps in ranking compounds by affinity and determining their mode of action. oncodesign-services.com
Radiochemical labeling offers high sensitivity and specificity for detecting binding interactions. oncodesign-services.com Unlike some other labeling methods, radiolabeling typically does not significantly alter the chemical structure or binding properties of the ligand. oncodesign-services.com These methods are fundamental in pharmacology and medicinal chemistry for understanding compound-target interactions. bmglabtech.com
While specific data for this compound using these methods was not found, radiochemical labeling and binding assays would be valuable tools to:
Investigate the binding affinity of this compound to its biological target(s).
Determine the kinetics of this compound binding (association and dissociation rates). chelatec.comoncodesign-services.com
Screen for other molecules that compete with this compound for binding to the same target site. chelatec.comoncodesign-services.com
Computational Chemistry and Bioinformatics for Structural Prediction and Mechanism Elucidation
Computational chemistry and bioinformatics play significant roles in understanding the structure, properties, and mechanisms of chemical compounds and their interactions with biological systems. openaccessjournals.comnih.gov These fields utilize computational methods to model and simulate molecular behavior. openaccessjournals.comnih.gov
Structural prediction, particularly for biomolecules like proteins that might interact with compounds like this compound, is a major area. Methods range from homology modeling, which predicts structure based on known related proteins, to ab initio methods that predict structure from sequence alone using physical principles. fiveable.meresearchgate.net Bioinformatics tools are essential for analyzing and integrating structural data with other biological information. fiveable.me Machine learning and deep learning techniques are increasingly being applied to improve the accuracy and efficiency of protein structure prediction. lenus.iebiorxiv.org
Molecular docking is a key computational technique used to predict how a small molecule like this compound might interact with a larger target molecule, such as a protein. openaccessjournals.comnih.gov It simulates the preferred orientation and binding affinity between the molecules, providing insights into potential binding sites and interaction modes. openaccessjournals.com Scoring functions are used to evaluate the strength of these interactions, considering factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com
Mechanism elucidation, understanding the step-by-step process of a chemical or biological reaction, also heavily relies on computational methods. openaccessjournals.comox.ac.ukijnc.ir Quantum chemistry calculations, molecular dynamics simulations, and machine learning approaches can be used to explore reaction pathways, transition states, and the electronic properties of molecules involved. ox.ac.ukijnc.ir These methods help in understanding how a compound exerts its effect at a molecular level. openaccessjournals.comox.ac.uk
While specific computational studies on the structure or mechanism of this compound were not detailed in the search results, computational chemistry and bioinformatics could be applied to:
Predict the three-dimensional structure of this compound if experimental data is limited.
Perform molecular docking studies to predict how this compound binds to potential target proteins or enzymes and identify key interaction residues. openaccessjournals.comnih.gov
Elucidate the mechanism by which this compound interacts with its target, potentially involving simulations of the binding process or subsequent biochemical events. openaccessjournals.comox.ac.ukijnc.ir
Analyze structural and sequence data of potential target molecules to understand their function and interaction with ligands. fiveable.me
Compound Names and PubChem CIDs
Based on the user's request, a table of mentioned compounds and their PubChem CIDs is required. However, the search results did not provide specific PubChem CIDs for "this compound" or other specific compounds directly discussed in the context of the requested analytical methods in relation to this compound. The search results mentioned general classes of compounds or examples in the context of the techniques (e.g., antibodies, proteins, ligands, substrates, inhibitors) but not specific small molecules with readily available CIDs in the snippets.
Future Directions in Hydroxypepstatin Research
Discovery of Novel Hydroxypepstatin Analogues from Natural Sources
Natural products continue to be a vital source for drug discovery, offering diverse chemical scaffolds. nih.govnih.govmdpi.com While naturally occurring aspartic protease inhibitors are considered relatively rare compared to inhibitors of other protease families, the exploration of underexplored natural environments and microbial strains holds potential for identifying novel this compound analogues. lifechemicals.comnih.gov Research efforts are needed to screen natural sources for the identification of new inhibitors. researchgate.net For instance, recent studies have explored the metabolome of actinobacteria from the Brazilian Amazon, identifying known bioactive metabolites like pepstatins, suggesting that such environments may harbor novel analogues. nih.gov Advances in synthetic biology, bioinformatics, data mining, and computational chemistry can aid in the revelation of novel drug molecules from microbial strains or bioresources that might otherwise be overlooked. mdpi.com
Chemoenzymatic Synthesis and Engineering of this compound Derivatives
Chemoenzymatic strategies, which combine enzymatic transformations with organic synthesis methods, offer efficient approaches for creating target molecules and exploring chemical space. nih.govbeilstein-journals.orgnih.govrsc.org This approach is increasingly used in the synthesis of bioactive natural products and their unnatural analogues. nih.govbeilstein-journals.org Future research can leverage chemoenzymatic synthesis for the engineering of this compound derivatives. This involves using enzymes to catalyze specific, often stereoselective, steps in the synthesis of this compound or its modified forms. nih.govbeilstein-journals.org The modularity of chemoenzymatic methods can facilitate facile analogue generation, which is useful for evaluating potential therapeutic agents. nih.gov Emerging research methods in bioinformatics, computational modeling, deep learning, and protein engineering are expected to accelerate the discovery of enzymes suitable for chemoenzymatic strategies, providing a broader platform for creating this compound derivatives. beilstein-journals.org
Exploration of Unconventional Aspartic Protease Targets and Inhibitory Mechanisms
Aspartic peptidases are involved in various human diseases, including hypertension, Alzheimer's Disease, malaria, and AIDS. researchgate.net While well-known aspartic protease targets like renin, β-secretase, plasmepsins, and HIV protease have been extensively studied, future research can focus on exploring unconventional aspartic protease targets where this compound or its derivatives might exhibit inhibitory activity. researchgate.netcambridgemedchemconsulting.com Relatively few inhibitors of cathepsin D have been reported, partly due to its uncertain role as a viable therapeutic target, suggesting it could be an area for future investigation with this compound analogues. researchgate.net Understanding the detailed mechanism of inhibition of protease activity is hoped to provide new insights into inhibitor design. lifechemicals.com This could involve investigating how this compound interacts with the active site, potentially mimicking the tetrahedral transition state of the reaction, as observed with pepstatin. cambridgemedchemconsulting.com
Development of High-Throughput Screening Assays for New Inhibitors Based on the this compound Scaffold
High-throughput screening (HTS) is a powerful tool in drug discovery for identifying novel small molecule binders with diverse chemical scaffolds. researchgate.netmdpi.combmglabtech.com HTS allows for the automated testing of large numbers of compounds against a specific biological target. bmglabtech.com Developing HTS assays specifically designed to screen for new inhibitors based on the this compound scaffold could significantly accelerate the discovery of novel lead compounds. These assays could utilize biochemical or biophysical platforms to assess the binding or inhibitory activity of compound libraries. researchgate.net HTS assays are used for screening various libraries, including combinatorial chemistry libraries, which could be designed around the this compound structure. mdpi.com The goal of such HTS campaigns would be to identify "hits" or "leads" that affect the target protease in the desired way. bmglabtech.com
Advanced Structural and Dynamic Studies of Inhibitor-Protease Complexes
Understanding the structural and dynamic interactions between inhibitors and their target proteases is crucial for rational drug design. Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance spectroscopy can provide detailed structural information on this compound-protease complexes. Furthermore, molecular dynamics (MD) simulations offer valuable insights into the dynamic behavior of these complexes, including conformational changes, stability, and the effects of environmental conditions on binding interactions. mdpi.comlbl.govplos.orgnih.gov MD simulations can help refine binding poses, evaluate binding affinities, and predict the long-term stability of inhibitor-protease complexes. mdpi.com Studies on related inhibitors, such as pepstatin A binding to aspartic proteases, have utilized MD simulations to delineate the role of the inhibitor in stabilizing backbone conformation and side chain interactions. nih.gov Future research can apply these advanced structural and dynamic approaches to this compound and its derivatives to gain a deeper understanding of their binding modes and mechanisms of action, which can inform the design of more potent and selective inhibitors.
Q & A
Q. Basic
- Experimental Design :
- Use a threefold dilution series (e.g., 0.1–100 µM) to capture dynamic range.
- Include positive controls (e.g., Pepstatin A) and negative controls (vehicle-only wells).
- Replicate experiments across ≥3 independent batches to account for synthesis variability .
- Data Interpretation :
What strategies can resolve contradictory bioactivity results between in vitro and cell-based assays for this compound?
Advanced
Contradictions may arise from:
- Solubility limitations : Optimize buffer conditions (e.g., DMSO concentration ≤1%, pH 7.4) or use co-solvents like cyclodextrins .
- Cellular uptake barriers : Perform intracellular concentration measurements via LC-MS/MS to verify bioavailability .
- Off-target effects : Conduct counter-screens against related proteases (e.g., Cathepsin D vs. HIV-1 protease) .
Methodological Note: Document all experimental parameters (e.g., incubation time, cell passage number) to enable cross-study comparisons .
How can researchers ensure reproducibility of this compound’s bioactivity across laboratories?
Q. Advanced
- Standardize Protocols :
- Share detailed synthesis protocols, including resin type, coupling times, and cleavage conditions .
- Provide raw HPLC/MS data in supplementary materials .
- Batch Characterization :
- Disclose peptide content, salt content, and solvent composition for each batch .
- Use internal reference standards to normalize activity measurements .
What statistical approaches are appropriate for analyzing this compound’s synergistic effects with other protease inhibitors?
Q. Advanced
- Synergy Assessment :
- Data Validation :
What ethical and documentation standards apply to preclinical studies using this compound in animal models?
Q. Basic
- Ethical Compliance :
- Documentation :
- Record batch numbers, storage conditions, and administration routes .
- Publish negative results to avoid publication bias .
How can structural modifications of this compound improve its protease selectivity?
Q. Advanced
- Rational Design :
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions with target vs. off-target proteases .
- Introduce site-specific substitutions (e.g., D-amino acids) to enhance stability and selectivity .
- Validation :
- Perform kinetic assays (e.g., Kₐ and Kᵢ measurements) to quantify selectivity ratios .
What are the critical considerations for integrating this compound into multi-omics studies of protease networks?
Q. Advanced
- Experimental Integration :
- Combine transcriptomic (RNA-seq) and proteomic (TMT labeling) data to map this compound’s impact on protease expression .
- Use pathway enrichment tools (e.g., DAVID, Metascape) to identify affected biological processes .
- Data Harmonization :
- Apply batch correction algorithms (e.g., ComBat) when merging datasets from multiple peptide batches .
How should researchers address discrepancies in this compound’s reported IC₅₀ values across published studies?
Q. Advanced
- Meta-Analysis Framework :
- Experimental Replication :
- Reproduce key studies using identical reagents and protocols .
What methodologies are recommended for elucidating this compound’s mechanism of action in complex biological systems?
Q. Advanced
- Systems Pharmacology :
- Employ CRISPR-Cas9 screens to identify genetic modifiers of this compound’s activity .
- Use thermal proteome profiling (TPP) to map direct and indirect protein targets .
- Kinetic Modeling :
- Develop compartmental models to simulate time-dependent inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
